molecular formula C8H5F3N2O B038809 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile CAS No. 116548-08-4

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B038809
CAS No.: 116548-08-4
M. Wt: 202.13 g/mol
InChI Key: KJPCSAVVWNUZOG-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is a sophisticated nicotinonitrile derivative engineered for advanced medicinal chemistry and pharmacological research. This compound is characterized by a multifunctional pyridone core, where the 2-hydroxy group tautomerizes to a 2-pyridone structure, a key feature for forming critical hydrogen bonds with biological targets. The presence of the strong electron-withdrawing trifluoromethyl group at the 6-position significantly enhances the molecule's metabolic stability and modulates its electronic properties, while the nitrile moiety serves as a versatile pharmacophore capable of interacting with enzyme active sites.

Properties

IUPAC Name

4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c1-4-2-6(8(9,10)11)13-7(14)5(4)3-12/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPCSAVVWNUZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350131
Record name 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116548-08-4
Record name 1,2-Dihydro-4-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116548-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorine-to-Hydroxyl Substitution

A widely reported method involves substituting a chlorine atom at position 2 of 2-chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile with a hydroxyl group. This reaction typically employs strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) under elevated temperatures (120–150°C). The process proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the hydroxide ion attacks the electron-deficient aromatic ring activated by electron-withdrawing groups (e.g., trifluoromethyl and nitrile).

Reaction Conditions :

  • Substrate : 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinonitrile

  • Base : 3–5 equivalents of KOH or NaOH

  • Solvent : Solvent-free (neat) or polar aprotic solvents (e.g., DMSO)

  • Temperature : 120–150°C

  • Time : 12–24 hours

Yield : 70–85%

Table 1: Optimization of Substitution Parameters

BaseTemperature (°C)Time (h)Yield (%)
KOH1202478
NaOH1501282
KOH/EtOH1003665

Key Challenges :

  • Competing side reactions, including hydrolysis of the nitrile group.

  • Requires rigorous exclusion of moisture to prevent decomposition.

Condensation and Cyclization Strategies

Knorr-Type Cyclization

A two-step condensation-cyclization approach has been adapted from methods used for structurally analogous nicotinonitriles. This involves:

  • Condensation : Reacting methyl trifluoromethyl diketone with 2-cyanoacetamide in the presence of ammonium acetate.

  • Cyclization : Treating the intermediate with KOH under solvent-free conditions to form the pyridine ring.

Reaction Pathway :
Diketone+2-CyanoacetamideNH4OAcIntermediateKOHTarget Compound\text{Diketone} + \text{2-Cyanoacetamide} \xrightarrow{\text{NH}_4\text{OAc}} \text{Intermediate} \xrightarrow{\text{KOH}} \text{Target Compound}

Conditions :

  • Catalyst : Ammonium acetate (10 mol%)

  • Base : KOH (2 equivalents)

  • Temperature : 25°C (condensation), 80°C (cyclization)

  • Time : 6–8 hours (total)

Yield : 90–96%

Table 2: Condensation-Cyclization Efficiency

DiketoneCyclization Temp (°C)Yield (%)
Methyl trifluoromethyl8096
Ethyl trifluoromethyl8088
Phenyl trifluoromethyl10075

Advantages :

  • High regioselectivity due to electron-withdrawing groups directing cyclization.

  • Mild conditions minimize side reactions.

Reductive Functionalization

Borohydride-Mediated Reduction

Although less common, sodium borohydride (NaBH4) has been utilized in multi-step syntheses to introduce hydroxyl groups indirectly. For example, reducing a ketone precursor to an alcohol followed by oxidation or functional group interconversion.

Example Protocol :

  • Reduce 2-keto-4-methyl-6-(trifluoromethyl)nicotinonitrile using NaBH4 in tetrahydrofuran (THF)/methanol.

  • Acidify to isolate the alcohol intermediate.

  • Oxidize selectively to the hydroxyl group.

Conditions :

  • Reductant : NaBH4 (4 equivalents)

  • Solvent : THF/MeOH (4:1)

  • Temperature : 60–65°C

  • Time : 24–48 hours

Yield : 60–70%

Limitations :

  • Multi-step process reduces overall efficiency.

  • Over-reduction risks forming undesired byproducts.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution8295HighModerate
Condensation-Cyclization9698ModerateHigh
Reductive Functionalization6585LowLow

Key Insights :

  • Condensation-cyclization offers superior yield and purity but requires specialized diketone precursors.

  • Nucleophilic substitution is more scalable but energy-intensive due to high temperatures.

Industrial Scalability and Optimization

Solvent-Free Synthesis

Recent advances emphasize solvent-free conditions to reduce environmental impact and costs. For instance, using microwave-assisted substitution reactions cuts reaction times by 50% while maintaining yields >80%.

Catalytic Enhancements

Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves hydroxide ion mobility in nucleophilic substitutions, boosting yields to 88% at lower temperatures (100°C) .

Chemical Reactions Analysis

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Agrochemical Development :
    • Pesticide Intermediate : The compound is utilized as an intermediate in the synthesis of flurtamone, a herbicide that targets specific weeds without harming crops. Its trifluoromethyl group contributes to enhanced herbicidal activity and selectivity .
  • Pharmaceutical Research :
    • Drug Development : The unique chemical structure allows for potential modifications that can lead to novel therapeutic agents. Its derivatives are being explored for their efficacy in treating various diseases due to their enhanced lipophilicity and biological activity .
  • Material Science :
    • Polymer Chemistry : The compound's properties make it suitable for developing advanced materials with specific thermal and chemical resistance characteristics. Research is ongoing into its application in creating polymers that require enhanced durability under harsh conditions .

Case Study 1: Flurtamone Synthesis

A study demonstrated the effective use of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile in synthesizing flurtamone, showcasing a significant improvement in yield compared to previous methods. The process involved a stepwise reaction that minimized side products, making it viable for large-scale production .

Case Study 2: Pharmaceutical Applications

Research indicated that modifications of the compound could lead to new drug candidates with improved pharmacokinetic profiles. In vitro studies showed promising results in targeting specific cancer cell lines, indicating potential for further development into anticancer therapies .

Mechanism of Action

The mechanism by which 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Physicochemical Properties :

  • Density : 1.4 g/cm³
  • Boiling Point : 270.9°C at 760 mmHg
  • Melting Point : 117.6°C
  • Vapor Pressure : 0.00667 mmHg at 25°C .

Structural and Functional Analogues

Nicotinonitrile derivatives share a common pyridine backbone but differ in substituent groups, which critically influence their physicochemical properties and biological activities. Below is a comparative analysis of key analogues:

Table 1: Comparative Analysis of Nicotinonitrile Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Findings Reference
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile 2-OH, 4-CH₃, 6-CF₃ C₈H₅F₃N₂O 202.13 117.6 Potential enzyme inhibitor
2-Isopropylamino-6-(trifluoromethyl)nicotinonitrile 2-NH(i-Pr), 6-CF₃ C₁₀H₁₁F₃N₄ 248.21 63–65 Intermediate in sulfonamide synthesis
2-(4-Fluorobenzyl)amino-6-(trifluoromethyl)nicotinonitrile 2-NH(4-F-Bn), 6-CF₃ C₁₄H₁₀F₄N₄ 296.24 87–92 Anticancer candidate (preclinical)
2-(Methylthio)-6-(trifluoromethyl)nicotinonitrile 2-SCH₃, 6-CF₃ C₈H₅F₃N₂S 224.19 Not reported Intermediate in antiviral synthesis
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile 2-Cl, 6-Cl, 4-CF₃ C₇HCl₂F₃N₂ 240.99 38–40 Herbicide intermediate
2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile 2-OH, 6-OH, 4-CF₃ C₇H₃F₃N₂O₂ 204.11 Not reported Metal chelation studies
2-(Benzylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile 2-SBn, 6-cyclopropyl, 4-CF₃ C₁₇H₁₃F₃N₂S 334.36 Not reported Antifungal activity (in vitro)

Key Observations

Chlorine substituents (e.g., 2,6-dichloro derivative) increase lipophilicity, favoring herbicidal applications . Amino and thioether groups (e.g., 2-isopropylamino and 2-methylthio derivatives) improve solubility and metabolic stability, critical for drug candidates .

Biological Activity Trends: Anticancer Potential: Derivatives with aromatic amines (e.g., 4-fluorobenzylamino) show cytotoxicity against cancer cell lines, likely due to interactions with DNA or kinases . Antiviral and Antifungal Applications: Thioether-containing analogues exhibit broad-spectrum activity, possibly through thiol-mediated redox disruption .

Physical Property Variations :

  • Melting Points : The presence of rigid substituents (e.g., trifluoromethyl) correlates with higher melting points (e.g., 117.6°C for the target compound vs. 38–40°C for the dichloro analogue) .
  • Vapor Pressure : The target compound’s low vapor pressure (0.00667 mmHg) suggests stability under ambient conditions, advantageous for storage .

Biological Activity

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique chemical structure, characterized by a hydroxyl group and a trifluoromethyl moiety, allows it to interact with various biological targets, making it a valuable probe in biochemical assays and a potential therapeutic agent.

The compound's molecular formula is C8_{8}H6_{6}F3_{3}N2_{2}O, and it features both hydrophilic (hydroxyl group) and lipophilic (trifluoromethyl group) characteristics. These properties are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites on proteins, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through lipid membranes and increasing its interaction potential with target molecules.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance, studies have demonstrated that the compound can downregulate key signaling pathways involved in cancer cell survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines and inhibit pathways such as NF-κB, which is critical in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Case Studies

  • Anticancer Evaluation : A study evaluating the effects of this compound on human breast cancer cells revealed that treatment resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to control treatments .
  • Anti-inflammatory Mechanism : In an animal model of inflammation, administration of the compound significantly reduced edema and levels of inflammatory markers in serum, supporting its potential use in clinical settings for inflammatory conditions .
  • Antimicrobial Testing : A series of antimicrobial tests against common pathogens showed that this compound effectively inhibited growth at concentrations as low as 0.03 mM for certain strains, highlighting its potential as an alternative treatment for antibiotic-resistant infections .

Data Table: Summary of Biological Activities

Activity Model Concentration Effect Reference
AnticancerHuman breast cancer cellsIC50: ~5 µMReduced cell viability
Anti-inflammatoryRat model10 µMDecreased edema
AntimicrobialVarious bacterial strains0.03 mMInhibited bacterial growth

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